molecular formula C14H16N4O3S B6751898 N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide

Cat. No.: B6751898
M. Wt: 320.37 g/mol
InChI Key: JXZISSHPDNQSLI-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide is a complex organic compound that features a unique combination of pyrano, thiazole, and pyridazine rings

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-7-8(2)17-18(3)13(20)11(7)12(19)16-14-15-9-4-5-21-6-10(9)22-14/h4-6H2,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZISSHPDNQSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N=C1C)C)C(=O)NC2=NC3=C(S2)COCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrano[4,3-d][1,3]thiazole core. This can be achieved by reacting a suitable thioamide with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the thiazole ring, followed by cyclization to form the pyrano ring.

The next step involves the introduction of the pyridazine moiety. This can be done by reacting the intermediate with hydrazine derivatives under reflux conditions. The final step is the acylation of the resulting compound to introduce the carboxamide group, typically using acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide has shown potential as an anticancer agent. Studies have indicated that derivatives of this compound can inhibit the growth of cancer cells by interfering with specific cellular pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular pathways can vary depending on the specific derivative and the type of cancer cell .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and penicillin contain thiazole rings and exhibit various biological activities.

    Pyridazine Derivatives: Compounds such as pyridazine-based herbicides and pharmaceuticals.

Uniqueness

What sets N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide apart is its unique combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for a wide range of modifications, making it a versatile scaffold for drug development and other applications.

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